GST-FH.1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

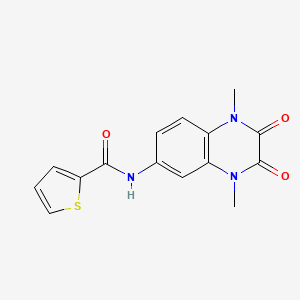

C15H13N3O3S |

|---|---|

Molecular Weight |

315.3 g/mol |

IUPAC Name |

N-(1,4-dimethyl-2,3-dioxoquinoxalin-6-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C15H13N3O3S/c1-17-10-6-5-9(16-13(19)12-4-3-7-22-12)8-11(10)18(2)15(21)14(17)20/h3-8H,1-2H3,(H,16,19) |

InChI Key |

SLDCODWMMHDLEV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C(=O)C1=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of False Positives in GST-Based Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms underlying false positive results in Glutathione S-transferase (GST) based assays, particularly in the context of protein-protein interaction studies. Understanding these mechanisms is critical for designing robust experiments, correctly interpreting data, and avoiding costly and time-consuming pursuits of non-veritable interactions in drug development and biomedical research.

Introduction

Glutathione S-transferase (GST) fusion proteins are a cornerstone of in vitro protein-protein interaction studies, most notably in GST pull-down assays. The principle of these assays is elegantly simple: a "bait" protein is expressed as a fusion with GST, immobilized on glutathione-conjugated beads, and used to "pull down" interacting "prey" proteins from a cell lysate or a solution of purified proteins. While powerful, this technique is susceptible to various artifacts that can lead to the identification of false positive interactions. This guide will delve into the core mechanisms of these false positives, provide detailed experimental protocols to mitigate them, and present available data to inform experimental design.

It is important to note that the term "GST-FH.1" does not correspond to a standard or widely recognized assay or protein in the scientific literature. Therefore, this guide will focus on the general principles and mechanisms of false positives applicable to all GST-based assays.

Core Mechanisms of False Positives in GST-Based Assays

False positives in GST-based assays can be broadly categorized into three main mechanisms: non-specific binding, nucleic acid bridging, and GST tag-induced artifacts. Each of these is a significant contributor to erroneous results and must be carefully considered during experimental design and execution.

dot```dot graph False_Positive_Mechanisms { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Center node FP [label="False Positives\nin GST Assays", pos="0,0!", pin=true, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Mechanisms NSB [label="Non-Specific Binding", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAB [label="Nucleic Acid Bridging", pos="3,2!", fillcolor="#FBBC05"]; GST_artifact [label="GST Tag-Induced Artifacts", pos="0,-3!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-mechanisms for Non-Specific Binding NSB_beads [label="Binding to Beads", pos="-4.5,3.5!", shape=ellipse, fillcolor="#F1F3F4"]; NSB_GST [label="Binding to GST Tag", pos="-1.5,3.5!", shape=ellipse, fillcolor="#F1F3F4"];

// Sub-mechanisms for GST Tag-Induced Artifacts GST_misfold [label="Prey Misfolding", pos="-1.5,-4.5!", shape=ellipse, fillcolor="#F1F3F4"]; GST_agg [label="Aggregation", pos="1.5,-4.5!", shape=ellipse, fillcolor="#F1F3F4"];

// Edges FP -- NSB [color="#5F6368"]; FP -- NAB [color="#5F6368"]; FP -- GST_artifact [color="#5F6368"];

NSB -- NSB_beads [color="#5F6368"]; NSB -- NSB_GST [color="#5F6368"]; GST_artifact -- GST_misfold [color="#5F6368"]; GST_artifact -- GST_agg [color="#5F6368"]; }

Caption: Indirect interaction via nucleic acid bridging.

GST Tag-Induced Artifacts

The GST tag, while generally considered to be inert and beneficial for solubility, can sometimes be the direct cause of false positive interactions.

-

GST-Induced Misfolding: The presence of the large GST tag (approximately 26 kDa) can interfere with the proper folding of the fused prey protein. [1]This can lead to the exposure of hydrophobic regions that would normally be buried, resulting in non-specific aggregation or interaction with other proteins. [1]* GST Dimerization and Aggregation: GST is known to form dimers, and under certain conditions, GST fusion proteins can form larger aggregates. [2]These aggregates can physically trap other proteins from the lysate, leading to their co-elution and misidentification as interacting partners. The GST tag itself can also be a substrate for enzymes like transglutaminase 2, which can cause crosslinking and aggregation.

Quantitative Data on False Positives

While the field widely acknowledges the issue of false positives in GST-based assays, there is a notable lack of systematic, quantitative studies that directly compare the efficacy of different mitigation strategies. Most of the available information is qualitative or anecdotal, found within the methods sections of papers focusing on specific protein-protein interactions. The following tables summarize the key variables that can be modulated to reduce false positives and their generally accepted effects.

Table 1: Effect of Washing Buffer Composition on Non-Specific Binding

| Buffer Component | Concentration Range | Rationale and Effect on False Positives |

| Salt (e.g., NaCl) | 150 mM - 1 M | Increasing ionic strength disrupts non-specific electrostatic interactions. Higher concentrations can reduce background but may also disrupt weak or transient specific interactions. |

| Non-ionic Detergents (e.g., NP-40, Triton X-100) | 0.05% - 1% | Disrupts non-specific hydrophobic interactions. Low concentrations (around 0.05%) are often effective at reducing background without significantly affecting specific interactions. [3]Higher concentrations can be detrimental. [3] |

| Glycerol | 5% - 20% | Acts as a protein stabilizer and can reduce non-specific binding. |

| Blocking Agents (e.g., BSA) | 0.1% - 5% | Blocks non-specific binding sites on the beads. Pre-incubation of beads with BSA is a common strategy. [4] |

Table 2: Strategies to Mitigate Specific False Positive Mechanisms

| Mechanism | Mitigation Strategy | Key Parameters | Expected Outcome |

| Nucleic Acid Bridging | Nuclease Treatment | Micrococcal Nuclease (S7) or Benzonase. Typically used during lysate preparation. [5][6] | Elimination of contaminating DNA and RNA, thus preventing indirect interactions. [5] |

| GST Tag Binding | Pre-clearing Lysate | Incubate lysate with GST-bound beads prior to the pull-down with the GST-bait protein. | Removes proteins from the lysate that have a natural affinity for the GST tag itself. |

| GST Aggregation | Reducing Agents (e.g., DTT, β-mercaptoethanol) | 1 - 20 mM in lysis and wash buffers. [7] | Prevents the formation of disulfide bonds that can lead to GST aggregation. |

Experimental Protocols

To minimize the occurrence of false positives, it is essential to employ rigorous and well-controlled experimental protocols. The following are detailed methodologies for key experiments aimed at reducing false positives in GST pull-down assays.

Protocol 1: Standard GST Pull-Down with Optimized Washing

This protocol incorporates optimized buffer conditions to reduce non-specific binding.

-

Preparation of GST-Bait and Control GST Proteins:

-

Express GST-tagged bait protein and GST alone (as a negative control) in E. coli.

-

Lyse the bacteria in a buffer containing: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and 10 mM β-mercaptoethanol (freshly added). [8] * Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.

-

-

Immobilization of GST Proteins:

-

Equilibrate glutathione-Sepharose beads with lysis buffer.

-

Incubate the cleared lysate containing the GST-bait or GST control with the beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with 10 bed volumes of wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.5% Triton X-100).

-

-

Protein Interaction:

-

Prepare the "prey" protein lysate from your cell line or tissue of interest.

-

Incubate the immobilized GST-bait and GST control beads with the prey lysate overnight at 4°C.

-

-

Washing and Elution:

-

Wash the beads five times with 10 bed volumes of wash buffer.

-

Elute the bound proteins by incubating the beads with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione) for 10 minutes at room temperature.

-

Analyze the eluates by SDS-PAGE and Western blotting.

-

Protocol 2: GST Pull-Down with Nuclease Treatment to Eliminate Nucleic Acid Bridging

This protocol is adapted from established methods to remove contaminating nucleic acids. [5][6]

-

Preparation of Lysates:

-

Prepare GST-bait/GST control and prey lysates as described in Protocol 1.

-

-

Nuclease Treatment:

-

To the clarified lysates, add CaCl2 to a final concentration of 1 mM.

-

Add micrococcal nuclease (S7 nuclease) to a final concentration of 10 U/mL.

-

Incubate for 30 minutes at room temperature.

-

Stop the reaction by adding EGTA to a final concentration of 5 mM.

-

-

GST Pull-Down:

-

Proceed with the immobilization, interaction, washing, and elution steps as described in Protocol 1.

-

Visualization of Experimental Workflows and Logical Relationships

dot

Caption: Workflow for a GST pull-down assay with mitigation steps.

Conclusion and Best Practices

False positives are an inherent risk in GST-based assays, but their impact can be significantly minimized through careful experimental design and the implementation of appropriate controls. The mechanisms of non-specific binding, nucleic acid bridging, and GST tag-induced artifacts are the primary sources of these erroneous results.

To ensure the reliability of data generated from GST pull-down and other GST-based assays, the following best practices are strongly recommended:

-

Always include a GST-only negative control: This is the most critical control to identify proteins that bind non-specifically to the GST tag or the beads.

-

Optimize washing conditions: Systematically test different salt and detergent concentrations to find the optimal balance between reducing background and preserving the specific interaction.

-

Consider nuclease treatment: If your proteins of interest are known or suspected to bind nucleic acids, nuclease treatment is essential.

-

Validate interactions with orthogonal methods: Putative interactions identified by GST pull-down should always be confirmed using an independent method, such as co-immunoprecipitation from native cell lysates, surface plasmon resonance, or isothermal titration calorimetry.

By understanding the underlying mechanisms of false positives and implementing these rigorous experimental practices, researchers can confidently use GST-based assays to uncover genuine protein-protein interactions, thereby advancing our understanding of cellular processes and accelerating the development of novel therapeutics.

References

- 1. Protein-protein interactions: analysis of a false positive GST pulldown result - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression and purification of large active GST fusion enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GST pull-down:Is there any way to reduce nonspecific binding of protein to gluta - Protein and Proteomics [protocol-online.org]

- 5. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein-protein interaction assays: eliminating false positive interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Troubleshooting Strategies in GST-tagged Protein Purification [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Unmasking a Deceptive Player in High-Throughput Screening: A Technical Guide to GST-FH.1

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth analysis of GST-FH.1, a compound identified as a frequent false-positive hit in high-throughput screening (HTS) campaigns. This guide details its discovery, mechanism of action as an assay artifact, and the experimental protocols used for its identification.

Executive Summary

This compound is a small molecule that has been identified as a "frequent hitter" (FH) in HTS assays that utilize the interaction between Glutathione S-Transferase (GST) and glutathione (GSH) for signal generation. Its discovery, primarily outlined in a 2016 study by Brenke et al., highlights the critical issue of assay interference in drug discovery. Rather than modulating a specific biological pathway, this compound directly inhibits the GST-GSH binding, leading to a false-positive signal reduction in various screening formats, most notably the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) platform. This guide serves to provide a comprehensive understanding of this compound as a case study in the identification and characterization of such deceptive compounds, aiding researchers in the design of more robust screening cascades and the early deselection of misleading hits.

Discovery and Background

This compound was identified through a systematic analysis of five independent AlphaScreen-based HTS campaigns.[1] These screens were designed to identify inhibitors of different protein-protein interactions, but all employed a GST-tagged protein that binds to glutathione-coated donor beads as a central part of the detection methodology. A subset of compounds, including this compound, consistently showed apparent inhibitory activity across these distinct screens, suggesting a non-specific mechanism of action. This led to their classification as "frequent hitters." The primary research identified 53 such compounds that specifically interfered with the GST/GSH interaction without affecting other assay components.[1]

The Role of GST in HTS

The GST-GSH interaction is a widely used tool in drug discovery for protein-protein interaction and enzyme assays. The high affinity and specificity of this interaction allow for the effective capture and detection of GST-tagged fusion proteins. In the context of AlphaScreen, a GST-tagged "bait" protein is captured by a glutathione-coated donor bead. An interacting "prey" protein, often with a different tag (e.g., His-tag), is captured by an acceptor bead. If the bait and prey proteins interact, the donor and acceptor beads are brought into close proximity, generating a detectable signal.

Quantitative Data

While the seminal study by Brenke et al. identified 53 GST frequent hitters, specific quantitative data for this compound, such as its IC50 value for the disruption of the GST-GSH interaction, is not explicitly detailed in the publicly available abstracts. However, for a closely related compound from the same study, GST-FH.4, an IC50 of 0.32 μM has been reported for the inhibition of GST activity.[2] It is plausible that this compound exhibits a similar potency in interfering with the GST-GSH interaction within the AlphaScreen assay.

Table 1: Quantitative Data for a Representative GST Frequent Hitter

| Compound | Target Interaction | Assay Platform | IC50 (µM) | Reference |

| GST-FH.4 | GST-GSH Interaction | AlphaScreen | 0.32 | [2] |

Note: This data is for GST-FH.4 and is presented as a proxy for the expected activity of this compound, which belongs to the same class of frequent hitters.

Mechanism of Action: Assay Interference

The primary mechanism of action of this compound is not the modulation of a cellular signaling pathway but rather direct interference with the detection technology. Specifically, it inhibits the binding of the GST-tagged protein to the glutathione-coated donor beads in the AlphaScreen assay. This disruption prevents the proximity of the donor and acceptor beads, leading to a decrease in the luminescent signal, which is then misinterpreted as the inhibition of the intended biological interaction being screened.

Experimental Protocols for Identification

The identification of this compound as a frequent hitter involved a multi-step experimental workflow designed to systematically eliminate other potential causes of assay interference.

Primary Screening: AlphaScreen Assay

The initial identification of potential frequent hitters was performed using a standard AlphaScreen protocol for protein-protein interaction studies.

-

Assay Principle: A GST-tagged protein and a His-tagged protein are incubated with glutathione donor beads and Ni-NTA acceptor beads. The proximity of the beads due to protein interaction leads to a luminescent signal.

-

Procedure:

-

Dispense test compounds into a 384-well microplate.

-

Add a mixture of the GST-tagged protein and the His-tagged protein.

-

Add a suspension of glutathione donor beads and Ni-NTA acceptor beads.

-

Incubate the plate in the dark at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Observation: Compounds like this compound cause a significant reduction in the luminescent signal.

Counter-Screening Assays

To confirm that the observed signal reduction was due to specific interference with the GST-GSH interaction, a series of counter-screens were employed.

This assay is designed to identify compounds that interfere with the His-tag/Ni-NTA interaction or are general AlphaScreen inhibitors.

-

Assay Principle: A biotinylated peptide is captured by a streptavidin-coated donor bead, and a His-tagged peptide is captured by a Ni-NTA acceptor bead. A signal is generated if the assay components are functional.

-

Procedure: Similar to the primary screen, but using a biotinylated peptide and a His-tagged peptide instead of the target proteins.

-

Observation: this compound would show no activity in this assay, indicating it does not interfere with the His-tag/Ni-NTA interaction or the general AlphaScreen chemistry.

This assay is a direct measure of a compound's potential to interfere with the AlphaScreen bead chemistry itself (e.g., by quenching singlet oxygen).

-

Assay Principle: Biotinylated acceptor beads and streptavidin donor beads are used, which directly interact to produce a strong signal.

-

Procedure: Test compounds are incubated with the pre-mixed TruHits™ beads.

-

Observation: A compound that interferes with the AlphaScreen signal generation itself will cause a decrease in the signal. This compound would be inactive in this assay.

Implications for Drug Discovery

The identification of this compound and other similar compounds underscores the importance of robust hit validation strategies in drug discovery. Key takeaways include:

-

Early Implementation of Counter-Screens: Assays to detect common modes of interference should be integrated early in the screening process to avoid wasting resources on false positives.

-

Data Analysis from Multiple Screens: Analyzing data across multiple HTS campaigns can help to identify promiscuous compounds and frequent hitters.

-

Understanding Assay Technology: A thorough understanding of the detection technology being used is crucial for interpreting results and troubleshooting potential artifacts.

Conclusion

This compound serves as an important reminder of the pitfalls of HTS and the deceptive nature of some small molecules. While it does not represent a viable therapeutic lead, its study has provided valuable insights into the mechanisms of assay interference and has contributed to the development of more rigorous and reliable screening paradigms. By understanding the characteristics and behavior of compounds like this compound, the scientific community can improve the efficiency and success rate of drug discovery endeavors.

References

The Role of GST-FH.1 in Glutathione S-Transferase Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and characterization of GST-FH.1, a known "frequent hitter" in Glutathione S-transferase (GST) assays. This document is intended for researchers, scientists, and drug development professionals who utilize GST assays for high-throughput screening and seek to understand and mitigate the impact of false-positive compounds.

Introduction to Glutathione S-Transferases and "Frequent Hitters"

Glutathione S-Transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide array of xenobiotic and endogenous electrophilic compounds.[1] This process increases the water solubility of the substrates, facilitating their excretion from the cell.[1] Beyond their role in detoxification, GSTs are also involved in the regulation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, by interacting with proteins such as c-Jun N-terminal kinase (JNK) and apoptosis signal-regulating kinase 1 (ASK1).[2]

In the realm of high-throughput screening (HTS) for drug discovery, GST-tagged proteins are frequently used in various assay formats. However, a significant challenge in HTS is the emergence of "frequent hitters" (FHs)—compounds that appear as active in multiple, unrelated screens, often leading to false-positive results.[3] this compound is a representative example of such a compound, identified as an inhibitor of the GST-GSH interaction.[3] Understanding the mechanism of action of these frequent hitters and having robust experimental protocols to characterize them is essential for the integrity of HTS campaigns.

Biochemical Properties of GSTs and the Mechanism of this compound

GSTs are typically dimeric enzymes, with each subunit containing a GSH-binding site (G-site) and a substrate-binding site (H-site). The catalytic mechanism involves the activation of the thiol group of GSH, enabling its nucleophilic attack on the electrophilic substrate.

This compound and similar frequent hitters interfere with GST assays by disrupting the fundamental interaction between GST and GSH.[3] This interference can occur through various mechanisms, including direct competition for the GSH binding site, allosteric modulation of the enzyme, or non-specific interactions such as compound aggregation. The consequence is an apparent inhibition of the GST-catalyzed reaction, which can be misleading in the context of a drug discovery screen.

Quantitative Data on GST Frequent Hitters

The inhibitory potency of compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the available quantitative data for this compound and a related frequent hitter, GST-FH.4.

| Compound | M-Number | Chemical Family | IC50 (µM) | Reference |

| This compound | M1111171 | Piperazinedione | < 25 | [3] |

| GST-FH.4 | Not Specified | Not Specified | 0.32 | [4] |

Experimental Protocols

This section provides a detailed methodology for a standard spectrophotometric assay to screen for and characterize inhibitors of GST activity, such as this compound. The most common assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with GSH, which results in the formation of a product that absorbs light at 340 nm.

Materials and Reagents

-

Purified Glutathione S-Transferase (e.g., equine liver GST)

-

Reduced Glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Phosphate Buffered Saline (PBS), pH 6.5

-

Test compound (e.g., this compound)

-

Solvent for test compound (e.g., DMSO)

-

96-well microplate, UV-transparent

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Preparation of Solutions

-

Assay Buffer: Phosphate Buffered Saline (PBS), pH 6.5.

-

GSH Stock Solution (100 mM): Dissolve the appropriate amount of GSH in Assay Buffer. Prepare fresh daily.

-

CDNB Stock Solution (100 mM): Dissolve the appropriate amount of CDNB in 100% ethanol.

-

GST Enzyme Stock Solution: Prepare a stock solution of GST in Assay Buffer to a desired concentration (e.g., 1 mg/mL). The optimal final concentration in the assay should be determined empirically.

-

Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

Experimental Workflow for Inhibitor Screening

The following workflow outlines the steps for determining the inhibitory effect of a test compound on GST activity.

Caption: Workflow for GST inhibitor screening assay.

Assay Protocol

-

Prepare the Assay Cocktail: For each reaction, prepare a cocktail containing Assay Buffer, GST enzyme, and the test compound at various concentrations (or vehicle for control). A typical final volume is 200 µL.

-

Plate Layout:

-

Blank wells: Contain all reagents except the GST enzyme.

-

Control wells: Contain all reagents and the vehicle (solvent) used for the test compound.

-

Test wells: Contain all reagents and the test compound at different concentrations.

-

-

Assay Procedure: a. To each well of the 96-well plate, add the appropriate components of the assay cocktail (Buffer, GST, inhibitor/vehicle). b. Pre-incubate the plate at 25°C for 5-10 minutes. c. Initiate the reaction by adding a mixture of GSH and CDNB to each well. Final concentrations are typically 1 mM for both GSH and CDNB. d. Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) for a kinetic assay. Alternatively, for an endpoint assay, incubate for a fixed time and then measure the final absorbance.

-

Data Analysis: a. Calculate the rate of the reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve. b. Subtract the rate of the blank from all other wells. c. Normalize the data by expressing the activity in the presence of the inhibitor as a percentage of the control activity. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. e. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Role of GSTs in Cellular Signaling

Inhibition of GSTs by compounds like this compound can have significant biological consequences beyond simply affecting detoxification. GSTs, particularly GSTP1, are known to be negative regulators of the MAPK signaling pathway.[2] Under normal conditions, GSTP1 can bind to and sequester JNK, preventing its activation.[2] Similarly, GSTM1 can interact with and inhibit ASK1, an upstream kinase in the JNK and p38 MAPK pathways.[2]

Cellular stress (e.g., from reactive oxygen species or UV radiation) can lead to the dissociation of these complexes, allowing for the activation of the JNK and p38 signaling cascades, which are involved in apoptosis and cell proliferation. Therefore, compounds that interfere with GST function could potentially modulate these critical signaling pathways.

GSTP1-JNK Signaling Pathway

Caption: Regulation of the JNK signaling pathway by GSTP1.

GSTM1-ASK1 Signaling Pathway

Caption: Regulation of the ASK1 signaling pathway by GSTM1.

Conclusion

This compound serves as an important case study for understanding the phenomenon of frequent hitters in GST-based high-throughput screening. While appearing as an inhibitor, its mechanism of action is related to the disruption of the GST-GSH interaction, a common pitfall in HTS. This technical guide provides the necessary background, quantitative data, and detailed experimental protocols for researchers to identify, characterize, and understand the implications of such compounds. A thorough understanding of the dual role of GSTs in both detoxification and cell signaling is critical for interpreting the results of GST assays and for the successful development of novel therapeutics.

References

GST-FH.1: A Technical Guide for its Application as a Tool Compound in Biochemical Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of high-throughput screening (HTS) for drug discovery, the identification of genuine bioactive compounds is frequently complicated by the presence of "frequent hitters." These are compounds that appear as active in a wide range of assays, often due to non-specific interactions or interference with the assay technology itself, rather than through a specific, biologically relevant mechanism. GST-FH.1 is a well-characterized small molecule that serves as a critical tool compound for identifying and mitigating such false positives, particularly in screening platforms that rely on the interaction between Glutathione S-transferase (GST) and glutathione (GSH).

This technical guide provides an in-depth overview of this compound, including its mechanism of action as a frequent hitter, quantitative data on its activity, detailed experimental protocols for its use in biochemical screening, and a discussion of the potential implications of its effects on cellular signaling pathways.

The Role of this compound as a Frequent Hitter

This compound has been identified as a compound that produces frequent false-positive hits in biochemical assays that utilize the robust and widely employed GST-GSH interaction for signal generation.[1] This interaction is a cornerstone of various screening technologies, including AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay), where GST-tagged proteins are captured by glutathione-coated donor beads.

The primary mechanism by which this compound acts as a frequent hitter is by directly interfering with the binding of GST to GSH.[2][3] This interference leads to a reduction in the assay signal, which can be misinterpreted as the inhibition of the intended biological target in the screening assay. Therefore, understanding the behavior of compounds like this compound is paramount for the validation of hits and the elimination of false positives in HTS campaigns.

Quantitative Data

The inhibitory activity of this compound on the GST-GSH interaction has been quantified, providing a benchmark for its potency as a frequent hitter. The following table summarizes the available quantitative data for this compound and a related compound, GST-FH.4.

| Compound | Assay Type | Target | IC50 | Reference |

| This compound | AlphaScreen | GST/GSH Interaction | < 25 µM | Brenke et al., 2016 |

| GST-FH.4 | GST Activity Assay | Glutathione S-transferase | 0.32 µM | MedChemExpress |

Experimental Protocols

The identification and characterization of this compound as a frequent hitter were achieved through a series of biochemical assays. Below are detailed methodologies for key experiments that can be employed to use this compound as a control or to identify similar frequent hitters.

Primary Screening for GST/GSH Interaction Inhibitors (AlphaScreen)

This protocol outlines the use of the AlphaScreen technology to identify compounds that disrupt the interaction between a GST-tagged protein and glutathione.

Materials:

-

GST-tagged protein of interest

-

Glutathione-coated Donor Beads (e.g., PerkinElmer)

-

Acceptor Beads appropriate for the interacting partner (e.g., Nickel Chelate Acceptor Beads for a His-tagged partner)

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

-

384-well white opaque microplates (e.g., OptiPlate™)

-

Compound library, including this compound as a positive control for interference

-

Microplate reader capable of AlphaScreen detection

Procedure:

-

Compound Plating: Dispense test compounds and this compound (e.g., at a final concentration of 10 µM) into the wells of a 384-well plate. Include DMSO-only wells as a negative control.

-

Protein Addition: Add the GST-tagged protein and its interacting partner to the wells.

-

Bead Addition: Add the Glutathione Donor Beads and the appropriate Acceptor Beads to the wells. The final concentration of beads should be optimized as per the manufacturer's instructions (typically 10-20 µg/mL).

-

Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead association and signal generation.

-

Signal Detection: Read the plate on an AlphaScreen-capable microplate reader.

Data Analysis:

Calculate the percent inhibition for each compound relative to the DMSO controls. This compound should exhibit significant inhibition in this assay.

Counter-Screening for Specificity

To ensure that the observed inhibition is due to interference with the GST/GSH interaction and not a general assay artifact (e.g., quenching of the AlphaScreen signal), a counter-screen is essential. This can be achieved by using a different affinity tag system.

Materials:

-

Biotinylated protein

-

Streptavidin-coated Donor Beads (e.g., PerkinElmer)

-

His-tagged interacting partner

-

Nickel Chelate Acceptor Beads (e.g., PerkinElmer)

-

Other materials as in the primary screen

Procedure:

-

Follow the same procedure as the primary screen, but substitute the GST-tagged protein and Glutathione Donor Beads with a biotinylated protein and Streptavidin Donor Beads.

-

Test the compounds that were active in the primary screen, including this compound.

Data Analysis:

Compounds that specifically inhibit the GST/GSH interaction, like this compound, should be inactive or significantly less active in this counter-screen.

GST Pull-Down Assay

This biochemical assay provides an orthogonal method to confirm the interference of a compound with the GST/GSH interaction.

Materials:

-

GST-tagged protein

-

Glutathione-Sepharose beads

-

Cell lysate containing potential interacting partners

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against the interacting partner

Procedure:

-

Immobilization of GST-fusion protein: Incubate the GST-tagged protein with Glutathione-Sepharose beads.

-

Compound Incubation: Add the test compound (e.g., this compound) to the beads and incubate.

-

Incubation with Lysate: Add the cell lysate containing the interacting partner to the beads and incubate to allow for protein-protein interaction.

-

Washing: Wash the beads several times with Wash Buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins using Elution Buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the interacting partner.

Data Analysis:

A decrease in the amount of the interacting partner pulled down in the presence of this compound, compared to a vehicle control, indicates interference with the GST/GSH interaction.

Signaling Pathways and Logical Relationships

While there is no direct evidence from dedicated studies on the specific effects of this compound on cellular signaling pathways, its mechanism of action—interfering with the GST/GSH interaction—suggests potential indirect effects. Glutathione S-transferases are known to play roles in cellular signaling, particularly in stress response pathways, by interacting with key signaling proteins such as c-Jun N-terminal kinase (JNK) and Apoptosis signal-regulating kinase 1 (ASK1).

Below are diagrams generated using Graphviz to illustrate the logical workflow for identifying GST-frequent hitters and the potential, though unconfirmed, impact on a signaling pathway.

Caption: Workflow for identifying GST-frequent hitters.

Caption: Potential indirect effect of this compound on MAPK signaling.

Conclusion

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of high-throughput screening (HTS) for drug discovery, the identification of genuine bioactive compounds is often complicated by the presence of "frequent hitters" (FHs). These molecules repeatedly appear as active across various assays, not due to specific interactions with the intended target, but through interference with the assay technology itself. This technical guide delves into the case of GST-FH.1 and its related compounds, a class of molecules identified as frequent hitters in assays utilizing the interaction between Glutathione S-Transferase (GST) and glutathione (GSH). While initially flagged as artifacts, a closer examination of their properties, particularly those of the analog GST-FH.4, suggests a potential for genuine, albeit modest, inhibition of GST activity. This document provides a comprehensive literature review, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to offer a clear perspective on the dual nature of these compounds.

The Phenomenon of "Frequent Hitters" in GST-Based Assays

Many HTS platforms, notably the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology, employ the high-affinity interaction between GST-tagged proteins and GSH-coated beads as a capture method. This system, while robust, is susceptible to disruption by small molecules that can interfere with the assay signal, leading to false-positive results. Compounds like this compound have been categorized as such "frequent hitters"[1].

The primary mechanism of interference for these compounds is the direct inhibition of the GST-GSH interaction[1]. However, other modes of interference in AlphaScreen assays are also possible, including quenching of the singlet oxygen required for signal generation, or absorption and scattering of the excitation or emission light.

A key study by Brenke et al. in 2016 systematically identified 53 small-molecule frequent hitters of the GST-GSH interaction by analyzing data from five independent AlphaScreen campaigns[1]. It is from this work that this compound and its analogs, such as GST-FH.4, were characterized.

Quantitative Data on this compound and Related Compounds

While this compound is primarily classified as an assay interferent, quantitative data is available for its analog, GST-FH.4, which has been shown to inhibit GST activity. It is important to note a discrepancy in the reported IC50 values for GST-FH.4. While some commercial suppliers cite a value of 0.32 µM, the more consistently reported value, originating from the work of Brenke et al. and other vendors, is 24.38 µM. This latter value is considered more reliable.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Target | IC50 (µM) | Notes |

| This compound | 920115-54-4 | C15H13N3O3S | 315.35 | Glutathione S-transferase | - | Primarily identified as a frequent false positive hit in GST-GSH interaction assays.[2][3] |

| GST-FH.4 | 1358386-87-4 | C20H20N6O3S | 424.48 | Glutathione S-transferase | 24.38[4][5][6][7] | A variant of the GST-FH compound class that demonstrates inhibitory activity against GST. |

Chemical Structures

This compound

GST-FH.4

Experimental Protocols

Characterizing the interaction of compounds like this compound and GST-FH.4 with GST requires specific experimental protocols. Below are methodologies for both identifying assay interference and for quantifying genuine enzymatic inhibition.

Protocol 1: AlphaScreen GST-GSH Interaction Counter-Assay

This protocol is designed to identify compounds that specifically disrupt the interaction between GST and GSH, a hallmark of this class of frequent hitters.

Objective: To determine if a test compound interferes with the GST-GSH interaction in an AlphaScreen assay format.

Materials:

-

Glutathione-coated Donor beads (PerkinElmer)

-

Streptavidin-coated Acceptor beads (PerkinElmer)

-

Biotinylated-GST (PerkinElmer)

-

Assay buffer (e.g., PBS with 0.1% BSA, pH 7.4)

-

384-well white opaque microplates (e.g., OptiPlate™-384)

-

Test compounds dissolved in DMSO

-

AlphaScreen-capable microplate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions and DMSO (vehicle control) into the wells of a 384-well plate.

-

Biotinylated-GST and Donor Bead Incubation: Prepare a mixture of biotinylated-GST and Glutathione Donor beads in assay buffer. The final concentration of each component should be determined through optimization experiments (typically in the low nanomolar range for biotin-GST and 20 µg/mL for beads). Add this mixture to the wells containing the compounds.

-

Incubation: Incubate the plate at room temperature for 30 minutes in the dark to allow for the interaction between GST and the glutathione-coated beads.

-

Streptavidin Acceptor Bead Addition: Prepare a suspension of Streptavidin Acceptor beads in assay buffer (typically 20 µg/mL final concentration). Add this suspension to all wells.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the biotinylated-GST to bind to the streptavidin-coated acceptor beads.

-

Signal Detection: Read the plate on an AlphaScreen-capable reader.

Data Analysis: A decrease in the AlphaScreen signal in the presence of the test compound compared to the DMSO control indicates interference with the GST-GSH interaction. The data can be used to calculate an IC50 value for the disruption of this interaction.

Protocol 2: Spectrophotometric GST Inhibition Assay using CDNB

This is a classic and widely used method to measure the enzymatic activity of GST and to determine the inhibitory potential of compounds.

Objective: To quantify the inhibitory effect of a test compound on the catalytic activity of GST.

Materials:

-

Purified GST enzyme

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol)

-

Reduced glutathione (GSH) solution (in water or buffer)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)

-

96-well UV-transparent microplates or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, GSH, and the test compound at various concentrations. Include a control with solvent only.

-

Enzyme Addition: Add the purified GST enzyme to each well to initiate the reaction. The final concentration of the enzyme should be chosen to give a linear reaction rate for at least 5-10 minutes.

-

Substrate Addition and Kinetic Reading: Add the CDNB solution to each well. Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. The conjugation of GSH to CDNB, catalyzed by GST, results in a product that absorbs light at this wavelength.

-

Blank Measurement: A blank reaction containing all components except the GST enzyme should be run to correct for any non-enzymatic reaction.

Data Analysis: The rate of the reaction (change in absorbance per minute) is calculated from the linear portion of the kinetic curve. The percentage of inhibition for each compound concentration is determined relative to the control. This data is then used to calculate the IC50 value of the inhibitor. To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate (CDNB or GSH) and the inhibitor.

Signaling Pathways Modulated by GST

Beyond their role in detoxification, Glutathione S-Transferases, particularly GSTP1, are increasingly recognized as key regulators of cellular signaling pathways, primarily through protein-protein interactions. Inhibition of GST can therefore have significant downstream effects on cell fate. The two most well-characterized pathways modulated by GSTP1 are the c-Jun N-terminal kinase (JNK) and the Apoptosis Signal-regulating Kinase 1 (ASK1) pathways.

GSTP1-JNK Signaling Pathway

Under basal conditions, monomeric GSTP1 binds to JNK, a member of the Mitogen-Activated Protein Kinase (MAPK) family, and inhibits its activity. This interaction prevents the downstream phosphorylation of transcription factors like c-Jun, thereby suppressing apoptosis and promoting cell survival. Upon exposure to cellular stress (e.g., oxidative stress), GSTP1 oligomerizes and dissociates from JNK. The released JNK is then free to be activated by upstream kinases, leading to the initiation of apoptotic signaling cascades[8][9]. Inhibitors that disrupt the GSTP1-JNK complex can mimic this stress response and induce apoptosis.

Caption: GSTP1-JNK signaling pathway and points of intervention.

GST-ASK1 Signaling Pathway

Apoptosis Signal-regulating Kinase 1 (ASK1) is another key component of the MAPK signaling cascade that is regulated by GSTs. Under normal conditions, certain GST isoforms (like GSTM1) can bind to and inhibit ASK1. This interaction prevents the activation of downstream kinases such as MKK4/7 and subsequently JNK and p38, thus inhibiting apoptosis. In response to stressors like TNF-α or oxidative stress, the GST-ASK1 complex dissociates, leading to ASK1 activation and the promotion of apoptosis.

Caption: Regulation of the ASK1 signaling pathway by GST.

Experimental Workflow: From Frequent Hitter to Potential Lead

The journey of a compound like this compound from being identified as a frequent hitter to being considered a potential lead compound for GST inhibition involves a logical progression of experiments.

Caption: Workflow for characterizing a GST-FH compound.

Conclusion

This compound and its related compounds serve as an important case study in the complexities of modern drug discovery. Initially dismissed as mere assay artifacts, a deeper investigation reveals that some members of this chemical class, such as GST-FH.4, possess genuine inhibitory activity against their apparent "nuisance" target, Glutathione S-Transferase. This underscores the importance of rigorous follow-up studies, including counter-screens and orthogonal assays, to distinguish true bioactivity from assay interference. Furthermore, the role of GSTs in regulating critical cell signaling pathways like JNK and ASK1 highlights the potential therapeutic value of developing specific GST inhibitors. For researchers in drug development, the story of this compound is a reminder that even in the era of high-throughput screening, careful and systematic characterization of hits remains paramount to uncovering novel therapeutic opportunities. This guide provides the foundational knowledge and experimental frameworks necessary to navigate the intriguing dual identity of these and similar compounds.

References

- 1. Identification of Small-Molecule Frequent Hitters of Glutathione S-Transferase-Glutathione Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. GST-FH.4 - TargetMol Chemicals Inc [bioscience.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Deactivation of the JNK Pathway by GSTP1 Is Essential to Maintain Sperm Functionality - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of FH1 Domain and FH Protein Independent of GST-Fusion

Disclaimer: The term "GST-FH.1" is not a standard designation for a specific biological molecule. This guide provides information on two distinct proteins that "FH.1" could potentially refer to in the context of a GST-fusion protein: the Formin Homology 1 (FH1) domain and Fumarate Hydratase (FH) . Both are frequently expressed as GST-fusion proteins for purification and functional studies. We have detailed the biological activities of each, independent of the GST tag.

Part 1: Formin Homology 1 (FH1) Domain

The Formin Homology 1 (FH1) domain is a proline-rich region found in formin proteins, which are key regulators of the actin cytoskeleton. The primary role of the FH1 domain is to recruit profilin-actin complexes and facilitate the rapid elongation of actin filaments.

Biological Activity

The biological activity of the FH1 domain is intrinsically linked to its ability to bind profilin. It acts as a "loading dock" for profilin-actin monomers, increasing their local concentration near the barbed end of an actin filament, which is held by the adjacent Formin Homology 2 (FH2) domain. This dramatically accelerates the rate of actin polymerization.[1][2]

The efficiency of this process is influenced by the number and spacing of the polyproline tracks within the FH1 domain.[2] These flexible domains are thought to act as "whiskers" that capture profilin-actin complexes from the cytoplasm and deliver them to the growing end of the actin filament.[1]

Signaling Pathway and Interactions

The function of the FH1 domain is a critical part of the broader formin-mediated actin assembly pathway. This pathway is typically initiated by the activation of a Rho GTPase, which relieves the autoinhibition of the formin protein, allowing the FH2 domain to nucleate a new actin filament and the FH1 domain to mediate its elongation.

Caption: Formin activation and FH1-mediated actin elongation.

Quantitative Data

| Parameter | Value | Organism/Protein | Reference |

| Rate of Elongation (with FH1) | Up to ~30 s⁻¹ | Budding Yeast (Bni1p) | [2] |

| Profilin-Actin Binding | Proportional to the number of polyproline tracks | Budding Yeast (Bni1p) | [2] |

Experimental Protocols

Actin Polymerization Assay (Pyrene-Actin Fluorescence)

-

Reagents: G-actin (unlabeled and pyrene-labeled), profilin, purified FH1-FH2 protein, polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂, 0.2 mM ATP, 0.5 mM DTT).

-

Procedure: a. Prepare a mixture of G-actin with 5-10% pyrene-labeled G-actin. b. In a fluorometer cuvette, mix the purified FH1-FH2 protein with profilin in polymerization buffer. c. Initiate the reaction by adding the G-actin/pyrene-G-actin mix to the cuvette. d. Monitor the increase in pyrene fluorescence over time (Excitation: 365 nm, Emission: 407 nm). The rate of fluorescence increase is proportional to the rate of actin polymerization.

Caption: Workflow for a pyrene-actin polymerization assay.

Part 2: Fumarate Hydratase (FH)

Fumarate Hydratase (FH) is an enzyme that catalyzes the reversible hydration/dehydration of fumarate to malate in the tricarboxylic acid (TCA) cycle.[3][4] It exists in both mitochondrial and cytosolic forms.[3] Loss-of-function mutations in the FH gene are associated with the hereditary cancer syndrome Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC).[5][6]

Biological Activity

The primary biological activity of FH is its enzymatic function within the TCA cycle, a crucial pathway for cellular energy production.[6] In its role as a tumor suppressor, the absence of functional FH leads to the accumulation of its substrate, fumarate.[7] This accumulation has profound effects on cellular signaling, leading to a state of "pseudohypoxia."

Fumarate acts as an oncometabolite by competitively inhibiting α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases that are responsible for the degradation of Hypoxia-Inducible Factor 1α (HIF-1α).[5][7] This leads to the stabilization and activation of HIF-1α even in the presence of oxygen, promoting a shift towards aerobic glycolysis (the Warburg effect) and angiogenesis, which supports tumor growth.[5][8]

Signaling Pathway and Interactions

The loss of FH function initiates a cascade of events that mimics a hypoxic state. This pseudohypoxic signaling is a key driver of tumorigenesis in FH-deficient cancers.

References

- 1. Determinants of Formin Homology 1 (FH1) domain function in actin filament elongation by formins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of the FH1 Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xcode.life [xcode.life]

- 4. FH - My Cancer Genome [mycancergenome.org]

- 5. Targeted inactivation of fh1 causes proliferative renal cyst development and activation of the hypoxia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FH gene: MedlinePlus Genetics [medlineplus.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

A Technical Guide to In Silico Prediction of Off-Target Interactions: A Case Study with the Frequent Hit Compound GST-FH.1

For Researchers, Scientists, and Drug Development Professionals

Abstract: The identification of off-target interactions is a critical step in drug discovery and chemical probe development, essential for ensuring selectivity and minimizing toxicity. This technical guide provides an in-depth overview of modern in silico methodologies for predicting off-target effects, using the frequent-hitter compound GST-FH.1 as a case study. While not a therapeutic agent, this compound, known to interfere with assays involving Glutathione S-Transferase (GST), serves as an illustrative example of how unintended molecular interactions can be predicted and characterized. This guide details a comprehensive workflow, from initial computational screening to experimental validation, designed to provide researchers with a robust framework for assessing the selectivity of small molecules.

Introduction: The Challenge of Off-Target Effects

The efficacy and safety of a small molecule therapeutic are intrinsically linked to its selectivity for its intended biological target. Off-target interactions, where a molecule binds to proteins other than the intended target, can lead to unforeseen side effects, toxicity, or a misleading interpretation of experimental results. Glutathione S-Transferases (GSTs) are a family of enzymes involved in detoxification and cellular signaling, notably modulating the MAP kinase (MAPK) pathways.[1][2] Compounds that unintentionally interact with GSTs can disrupt these critical cellular processes.

This compound is a compound identified as a frequent false positive in screening assays that utilize the interaction between GST and glutathione (GSH). This characteristic makes it an interesting case study for off-target prediction. Instead of predicting therapeutic side effects, the goal is to identify the unintended interactions that cause its assay-interfering behavior. This guide outlines a systematic in silico approach to predict such interactions and provides detailed protocols for their experimental validation.

In Silico Prediction of Off-Target Interactions

A multi-step computational workflow can be employed to generate a prioritized list of potential off-target proteins for a small molecule of interest. This process combines ligand-based and structure-based methods to build a comprehensive interaction profile.

Ligand-Based Target Prediction

Ligand-based methods operate on the principle of chemical similarity: a small molecule is likely to bind to the same proteins as other known ligands with similar structures.[3] Web-based servers provide an accessible first step for generating initial hypotheses.

Experimental Protocol: Target Prediction using SwissTargetPrediction

-

Input Molecule: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the molecule of interest (e.g., this compound).

-

Access the Server: Navigate to the SwissTargetPrediction web server.

-

Submit Query: Paste the SMILES string into the query box. Select the appropriate organism (e.g., Homo sapiens).

-

Run Prediction: Initiate the prediction process. The server compares the 2D and 3D similarity of the query molecule to a database of known ligands.

-

Analyze Results: The output is a ranked list of potential protein targets. The "Probability" score reflects the confidence of the prediction based on the similarity to known ligands.[4] Focus on the top-ranked, high-probability targets for further investigation.

Table 1: Illustrative In Silico Target Prediction Results for this compound (Hypothetical Data)

| Predicted Target | Gene | Target Class | Probability | Known Actives (2D/3D) |

|---|---|---|---|---|

| Glutathione S-Transferase P1 | GSTP1 | Enzyme | 0.850 | 15 / 8 |

| c-Jun N-terminal kinase 1 | JNK1 | Kinase | 0.620 | 7 / 3 |

| Apoptosis signal-regulating kinase 1 | ASK1 | Kinase | 0.550 | 5 / 2 |

| Mitogen-activated protein kinase 1 | MAPK1 | Kinase | 0.480 | 4 / 1 |

| Tyrosine-protein kinase ABL1 | ABL1 | Kinase | 0.410 | 3 / 1 |

Structure-Based Molecular Docking

Molecular docking predicts the preferred binding orientation of a small molecule to a protein target and estimates the binding affinity.[5] This method is crucial for refining the list of potential off-targets generated from ligand-based approaches.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Prepare the Ligand:

-

Obtain the 3D structure of the small molecule (e.g., from PubChem or generated from its SMILES string).

-

Using AutoDock Tools (ADT), add polar hydrogens and compute Gasteiger charges. Save the file in PDBQT format.[6]

-

-

Prepare the Protein Target:

-

Download the 3D crystal structure of the potential off-target protein from the Protein Data Bank (PDB).

-

Using ADT, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign charges. Save the prepared protein structure in PDBQT format.

-

-

Define the Binding Site (Grid Box):

-

In ADT, define the search space for docking by creating a grid box that encompasses the putative binding site of the protein.

-

-

Run Docking Simulation:

-

Use AutoDock Vina to dock the prepared ligand into the binding site of the prepared protein. Vina will generate multiple binding poses and score them based on a calculated binding affinity (kcal/mol).[7]

-

-

Analyze Results:

-

Examine the predicted binding poses and their corresponding affinity scores. A lower binding energy indicates a more favorable interaction.

-

Visualize the docked complex to identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions).

-

Table 2: Illustrative Molecular Docking Results for this compound (Hypothetical Data)

| Predicted Off-Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| GSTP1 | 3GUS | -8.5 | TYR7, VAL54, SER65 |

| JNK1 | 4AWI | -7.2 | LYS55, MET111, GLN119 |

| ASK1 | 2CLQ | -6.8 | VAL75, LEU137, ASN142 |

| ABL1 | 2HYY | -6.5 | MET318, PHE382, ALA380 |

Pathway Analysis

Understanding the biological pathways in which potential off-targets operate is crucial for predicting the functional consequences of an unintended interaction.

Experimental Protocol: Pathway Analysis using KEGG

-

Input Gene List: Compile a list of high-confidence off-targets from the docking analysis (e.g., GSTP1, JNK1, ASK1).

-

Submit to KEGG: Use a KEGG pathway analysis tool (available through various web servers and software packages) to map the input genes to known biological pathways.

-

Interpret Results: Identify pathways that are significantly enriched with the predicted off-targets. For instance, finding that multiple predicted targets belong to the MAPK signaling pathway would suggest a higher likelihood of functional effects on this pathway.

Visualizing Workflows and Pathways

Clear visualization of complex processes and relationships is essential for analysis and communication. The Graphviz DOT language provides a powerful tool for generating these diagrams.

Signaling Pathway Diagram

Glutathione S-Transferases, particularly GSTP1, are known to interact with and inhibit key kinases in the MAPK/JNK signaling cascade, a central pathway in cellular stress response, proliferation, and apoptosis.[8][9]

Caption: The inhibitory role of GSTP1 in the JNK/MAPK signaling pathway.

In Silico Workflow Diagram

The computational process for predicting off-target interactions follows a logical sequence from broad, ligand-based screening to focused, structure-based analysis.

Caption: Workflow for in silico prediction of off-target interactions.

Experimental Validation of Predicted Off-Targets

In silico predictions must be validated through rigorous experimental methods to confirm physical binding and functional effects.

Biophysical Binding Assays

These methods directly measure the interaction between the small molecule and the purified protein target.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Covalently immobilize the purified target protein (ligand) onto a sensor chip surface. A reference channel without the protein is used for background subtraction.[10]

-

Analyte Preparation: Prepare a series of dilutions of the small molecule (analyte) in a suitable running buffer.

-

Binding Measurement: Inject the analyte solutions over the sensor chip at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is measured in real-time as a response unit (RU).[11]

-

Dissociation: After the association phase, flow running buffer over the chip to measure the dissociation of the analyte from the ligand.

-

Regeneration: Inject a regeneration solution (e.g., high salt or low pH buffer) to remove all bound analyte, preparing the chip for the next injection.

-

Data Analysis: Fit the association and dissociation curves to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a stronger binding affinity.

Table 3: Illustrative SPR Validation Results for this compound (Hypothetical Data)

| Predicted Off-Target | Binding Confirmed | KD (μM) | ka (1/Ms) | kd (1/s) |

|---|---|---|---|---|

| GSTP1 | Yes | 1.2 | 2.5 x 10⁴ | 3.0 x 10⁻² |

| JNK1 | Yes | 8.5 | 1.1 x 10⁴ | 9.4 x 10⁻² |

| ASK1 | No | > 100 | - | - |

| ABL1 | No | > 100 | - | - |

Cell-Based Target Engagement Assays

Confirming that the small molecule can bind to its target within the complex environment of a living cell is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[12]

-

Cell Treatment: Treat cultured cells with the small molecule at various concentrations or with a vehicle control (e.g., DMSO).

-

Heating: Heat aliquots of the treated cell suspension across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.[13]

-

Cell Lysis: Lyse the cells to release their protein content.

-

Separation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

-

Quantification: Analyze the amount of the target protein remaining in the soluble fraction using a protein detection method like Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Validation Workflow

The validation process follows a tiered approach, moving from biophysical confirmation to cellular engagement.

Caption: Workflow for the experimental validation of predicted off-targets.

Conclusion

The prediction and validation of off-target interactions are indispensable for modern chemical biology and drug discovery. This guide has outlined a comprehensive workflow that integrates ligand-based and structure-based in silico methods with robust biophysical and cell-based validation techniques. By using the frequent-hitter compound this compound as a conceptual case study, we have demonstrated how this workflow can be applied to understand the unintended interactions of a small molecule. For therapeutic candidates, this process is fundamental to building a comprehensive safety and selectivity profile. For chemical probes, it is essential for ensuring that the observed biological effects are attributable to the intended target. The systematic application of these computational and experimental protocols will enable researchers to develop more selective and safer chemical tools and therapeutics.

References

- 1. The good Samaritan glutathione-S-transferase P1: An evolving relationship in nitric oxide metabolism mediated by the direct interactions between multiple effector molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SwissTargetPrediction [old.swisstargetprediction.ch]

- 4. m.youtube.com [m.youtube.com]

- 5. sketchviz.com [sketchviz.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Implications of glutathione-S transferase P1 in MAPK signaling as a CRAF chaperone: In memory of Dr. Irving Listowsky - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphorylation of Glutathione S-Transferase P1 (GSTP1) by Epidermal Growth Factor Receptor (EGFR) Promotes Formation of the GSTP1-c-Jun N-terminal kinase (JNK) Complex and Suppresses JNK Downstream Signaling and Apoptosis in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Commercial availability and synthesis of GST-FH.1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GST-FH.1 is a small molecule identified as a "frequent hitter" in high-throughput screening assays that rely on the interaction between Glutathione S-Transferase (GST) and glutathione (GSH). Its identification is crucial for researchers to avoid false-positive results in drug discovery pipelines. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Commercial Availability

This compound is commercially available for research purposes from various chemical suppliers. Researchers can procure this compound by referencing its CAS number.

| Parameter | Value | Source |

| Compound Name | This compound | MedchemExpress, GlpBio[1][2] |

| CAS Number | 920115-54-4 | MedchemExpress[3] |

| Molecular Formula | C₁₅H₁₃N₃O₃S | MedchemExpress[3] |

| Molecular Weight | 315.35 | MedchemExpress[3] |

Synthesis of this compound

-

Formation of the Benzimidazole Core: This can be achieved through the condensation of a substituted o-phenylenediamine with an aromatic aldehyde.

-

Introduction of the Hydrazine Moiety: The benzimidazole intermediate would then be functionalized to introduce a hydrazine group at the 5-position.

-

Condensation with a Keto-acid: The final step would involve the condensation of the hydrazine-substituted benzimidazole with a suitable keto-acid, such as glyoxylic acid, to form the hydrazone linkage and complete the synthesis of this compound.

A detailed, step-by-step experimental protocol for a similar class of compounds can be adapted from published literature on the synthesis of arylhydrazonoacetic acids and benzimidazole derivatives.[1]

Mechanism of Action: A "Frequent Hitter"

This compound has been identified as a "frequent hitter" (FH) in assays that utilize the GST-GSH interaction for signal generation, such as AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)[2][4]. In these assays, a protein of interest is often expressed as a fusion protein with GST. This GST-tagged protein is then captured by glutathione-coated beads. This compound interferes with this fundamental interaction, leading to a false-positive signal that can be misinterpreted as the inhibition of the primary biological target.

The proposed mechanism of action is the direct inhibition of the binding between GST and GSH[2]. This interference is specific to the GST-GSH interaction, as demonstrated by counter-screens where antibody-based detection of the GST tag was not affected by this compound[2].

Signaling Pathway Interference

The primary "signaling pathway" that this compound interferes with is the artificial one created in GST-based biochemical assays. It does not necessarily modulate a specific cellular signaling pathway but rather disrupts the tool used to study them.

Caption: Mechanism of this compound interference in GST-GSH interaction assays.

Quantitative Data

The inhibitory activity of this compound and related compounds has been quantified in the primary literature. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the GST-GSH interaction.

| Compound | IC₅₀ (µM) | Assay Type | Reference |

| This compound | < 25 | AlphaScreen | Brenke JK, et al. (2016)[5] |

| GST-FH.4 | 0.32 | AlphaScreen | MedchemExpress[3][6] |

| GST-FH.4 | 24.38 | Not Specified | GlpBio[7] |

Note: The discrepancy in the reported IC₅₀ values for GST-FH.4 from different suppliers highlights the importance of independent verification of compound activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound as a frequent hitter.

GST-GSH Interaction Assay (AlphaScreen)

This protocol is adapted from the methods described by Brenke et al. (2016)[2][4].

Objective: To determine the inhibitory effect of a compound on the interaction between GST and glutathione.

Materials:

-

GST-tagged protein

-

Glutathione-coated donor beads

-

Anti-GST antibody-conjugated acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well microplate

Procedure:

-

Prepare a solution of the GST-tagged protein in the assay buffer.

-

Serially dilute the test compound in DMSO.

-

In a 384-well plate, add the GST-tagged protein solution.

-

Add the diluted test compound to the wells.

-

Incubate the plate at room temperature for 30 minutes.

-

Add a mixture of glutathione-coated donor beads and anti-GST acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate using an AlphaScreen-compatible plate reader.

Caption: Experimental workflow for the AlphaScreen-based GST-GSH interaction assay.

GST Pull-Down Assay

This protocol provides an orthogonal method to validate the interference of this compound with the GST-GSH interaction.

Objective: To visually assess the ability of a compound to inhibit the binding of a GST-tagged protein to glutathione-sepharose beads.

Materials:

-

GST-tagged protein

-

Glutathione-sepharose beads

-

Lysis buffer (e.g., Tris-buffered saline with protease inhibitors)

-

Wash buffer (e.g., Lysis buffer with 0.1% Triton X-100)

-

Elution buffer (e.g., Wash buffer with 10 mM reduced glutathione)

-

Test compound (e.g., this compound) dissolved in DMSO

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Incubate the GST-tagged protein with varying concentrations of the test compound for 30 minutes at 4°C.

-

Add glutathione-sepharose beads to the protein-compound mixture and incubate for 1 hour at 4°C with gentle rotation.

-

Centrifuge the samples to pellet the beads and discard the supernatant.

-

Wash the beads three times with wash buffer.

-

Elute the bound proteins from the beads by adding elution buffer and incubating for 10 minutes at room temperature.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-GST antibody.

Caption: Experimental workflow for the GST pull-down assay.

Conclusion

This compound serves as a critical control compound for researchers utilizing GST-fusion protein systems. Understanding its commercial availability, synthesis, and mechanism of action is essential for the accurate interpretation of high-throughput screening data and the avoidance of costly and time-consuming false leads in drug discovery. The provided data and protocols offer a comprehensive resource for the scientific community to identify and manage the effects of such frequent hitters.

References

- 1. ddtjournal.com [ddtjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Identification of Small-Molecule Frequent Hitters of Glutathione S-Transferase-Glutathione Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

Methodological & Application

Application Notes: Utilizing GST-FH.1 as a Positive Control for Identifying False Positives in Biochemical Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. However, a significant challenge in HTS is the high rate of false positives—compounds that appear active but exert their effects through undesirable, non-specific mechanisms.[1][2][3] These "nuisance compounds" can interfere with assay signals, form aggregates that sequester proteins, or exhibit chemical reactivity, leading to wasted time and resources.[1][4][5][6] To address this, robust counter-screening strategies are essential to differentiate true hits from misleading artifacts.

This document describes the application of GST-FH.1, a compound known to cause false positives in assays involving Glutathione S-transferase (GST) and glutathione (GSH), as a specialized positive control.[7][8] By intentionally using a known "frequent hitter," researchers can validate their counter-screening methodologies and build confidence in their hit triage process.

Principle of the Method

The core principle is to use this compound to confirm that an assay system can correctly identify and flag a non-specific, promiscuous compound. This compound is a small molecule identified as a frequent false positive hit in screens that utilize the GST-GSH interaction.[7][8] Many screening platforms use GST-fusion proteins for purification or immobilization, making them susceptible to compounds that interfere with this system.[9][10][11]

A "positive control for false positives" like this compound is used in secondary or counter-screens. If the counter-screen is effective, it will show a significantly reduced or eliminated signal for this compound under conditions designed to unmask non-specific activity (e.g., in the presence of detergents or a competing nuisance protein). This confirms the counter-screen's ability to weed out similar, undesirable compounds from a primary HTS campaign.

Protocol 1: Validating a Detergent-Based Counter-Screen for Aggregate-Based Inhibitors